Taiwanhomoflavone A
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Taiwanhomoflavone A, such as taiwaniaquinoids, involves complex chemical processes. For example, taiwaniaquinol B has been synthesized using a domino intramolecular Friedel-Crafts acylation/carbonyl alpha-tert-alkylation reaction, demonstrating the intricate steps required to construct such molecules (Fillion & Fishlock, 2005). Additionally, enantioselective syntheses of related compounds employ strategies such as iridium-catalyzed borylation and palladium-catalyzed asymmetric α-arylation (Liao, Stanley, & Hartwig, 2011).
Molecular Structure Analysis
This compound's molecular structure is characterized by its C-methylated biflavone skeleton, contributing to its biological activity. Spectroscopic analysis plays a crucial role in elucidating such structures, providing detailed insights into their molecular configuration and stereochemistry.
Chemical Reactions and Properties
The chemical reactions involved in synthesizing this compound and related compounds often employ catalytic processes and domino reactions, showcasing the compound's reactivity and the complexity of its synthesis. For example, metal triflate-catalyzed cyclization of arylvinylcarbinols has been utilized in the formal synthesis of taiwaniaquinoids, highlighting the chemical properties and reactivity of these molecules (Kakde, De, Dey, & Bisai, 2013).
Physical Properties Analysis
While specific details on the physical properties of this compound are not directly provided in the sourced papers, such properties typically include solubility, melting point, and optical rotation, which are critical for understanding the compound's behavior in biological systems and potential applications.
Chemical Properties Analysis
This compound's chemical properties, such as its cytotoxic activity against cancer cell lines, are of particular interest. The compound has shown significant activity, with ED50 values indicating its potential as a lead compound for cancer therapy (Kuo et al., 2000). The chemical reactivity, including interactions with biological molecules and potential pathways of metabolic transformation, are essential aspects of its chemical properties.
Scientific Research Applications
Antiplatelet Activity : Taiwanhomoflavone A exhibits inhibitory effects on cyclooxygenase-1 (COX-1), which is partly responsible for its antiplatelet activity. This action results in reduced thromboxane formation, an important factor in blood clotting processes (Chien‐Ming Wu et al., 2007).
Enhancement of Osteoblast Activity : Compounds related to this compound, found in the tuber of Apios taiwanianus, have been shown to enhance alkaline phosphatase activity in osteoblasts, which are crucial for bone growth and health (Chwan-Fwu Lin et al., 2016).
Cytotoxic Effects : this compound has demonstrated cytotoxic effects against various tumor cells, including oral epidermoid carcinoma and hepatoma cells. These findings indicate potential applications in cancer therapy (Y. Kuo et al., 2000; Y. Kuo et al., 2002).
Mechanism of Action
Target of Action
Taiwanhomoflavone A is a C-methylated biflavonoid that can be isolated from the stem of Cephalotaxus wilsoniana . It exhibits cytotoxic activity and shows anticancer activity . The primary targets of this compound are cancer cells, including KB, COLO-205, Hepa-3B, and Hela cancer cells .
Mode of Action
This compound interacts with its targets by exhibiting cytotoxic effects. It inhibits the proliferation of neoplasms , which are abnormal growths of tissue that can lead to cancer. The compound’s interaction with its targets results in changes at the cellular level, leading to the death of cancer cells .
Biochemical Pathways
It is known that the compound exhibits its effects through its cytotoxic activity . This suggests that this compound may interfere with the cellular processes necessary for the survival and proliferation of cancer cells.
Pharmacokinetics
It is known that the compound is a metabolite , suggesting that it is produced as a result of metabolic processes
Result of Action
The primary result of this compound’s action is the inhibition of neoplasm proliferation . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. The compound’s cytotoxic activity results in the death of cancer cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is isolated from the stem of Cephalotaxus wilsoniana , suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant Additionally, the efficacy and stability of this compound may be affected by factors such as the pH and temperature of its environment
properties
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVWUXJPKVWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was Taiwanhomoflavone A discovered, and what is its origin?
A2: this compound was first isolated from the stem of the plant Cephalotaxus wilsoniana in a study aiming to identify novel cytotoxic compounds. [] Its discovery was a result of bioassay-guided fractionation, where different fractions of the plant extract were tested for their ability to inhibit the growth of cancer cells.
Q2: What is the chemical structure of this compound?
A3: this compound is a C-methylated biflavonoid. [] While the exact spectroscopic data is not provided in the provided research excerpts, its structure elucidation was achieved through various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Q3: What is the mechanism of action of this compound's cytotoxic activity?
A4: While this compound has demonstrated cytotoxic activity against several human cancer cell lines, including KB epidermoid carcinoma, COLO-205 colon carcinoma, Hepa-3B hepatoma, and Hela cervix tumor cells, [] its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how this compound interacts with cellular components and signaling pathways to exert its cytotoxic effects.
Q4: Has this compound been tested in any animal models or clinical trials?
A4: The provided research excerpts do not mention any animal studies or clinical trials conducted with this compound. Further research, including preclinical studies in animal models, is crucial to assess its safety, efficacy, and pharmacokinetic properties before any potential clinical applications can be considered.
Q5: Are there any known structural analogs of this compound that exhibit similar biological activities?
A6: Research indicates that certain structural features of this compound, particularly its flavonoid structure, are shared by other compounds that have shown antiplatelet effects and potential interactions with cyclooxygenase-1 (COX-1). [] For instance, compounds like apigenin, cycloheterophyllin, broussoflavone F, and quercetin, which share structural similarities with this compound, have been suggested to potentially interfere with COX-1 activity. [] This information highlights the importance of structure-activity relationship (SAR) studies to explore how modifications to the this compound scaffold could impact its biological activities and potentially lead to the development of more potent and selective compounds.
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